(R)-Linezolid

概要

説明

®-Linezolid is an enantiomer of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. It is primarily used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics. ®-Linezolid works by inhibiting bacterial protein synthesis, making it effective against a variety of bacterial infections.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Linezolid involves several steps, starting from commercially available starting materials. The key steps include the formation of the oxazolidinone ring and the introduction of the ®-configuration at the chiral center. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of ®-Linezolid follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality.

化学反応の分析

Types of Reactions: ®-Linezolid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the oxazolidinone ring or other functional groups.

Reduction: Reduction reactions can be used to modify the nitro group present in the molecule.

Substitution: Substitution reactions can occur at different positions on the aromatic ring or the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

科学的研究の応用

®-Linezolid has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of oxazolidinones.

Biology: Researchers use ®-Linezolid to study bacterial resistance mechanisms and the development of new antibiotics.

Medicine: It is investigated for its potential to treat various bacterial infections, including those caused by multi-drug resistant strains.

Industry: ®-Linezolid is used in the pharmaceutical industry for the development of new antibacterial agents and formulations.

作用機序

®-Linezolid exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit. This binding prevents the formation of the initiation complex for protein synthesis, effectively inhibiting bacterial growth. The molecular targets include the peptidyl transferase center and the A-site of the ribosome, which are crucial for protein elongation.

類似化合物との比較

Linezolid: The racemic mixture containing both ®- and (S)-enantiomers.

Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Posizolid: A newer oxazolidinone with enhanced activity against certain resistant strains.

Uniqueness: ®-Linezolid is unique due to its specific ®-configuration, which can influence its binding affinity and activity compared to the racemic mixture or other enantiomers. This configuration can result in differences in efficacy, safety, and resistance profiles, making ®-Linezolid a valuable compound for further research and development.

生物活性

(R)-Linezolid, a synthetic antibiotic belonging to the oxazolidinone class, is primarily used for treating infections caused by Gram-positive bacteria, including multidrug-resistant strains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.

This compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This unique binding site distinguishes it from other protein synthesis inhibitors, reducing the likelihood of cross-resistance. The drug's structural features, such as the morpholino group and specific electron-withdrawing groups in its aryl ring, enhance its antibacterial activity and pharmacokinetic properties .

Efficacy Against Multidrug-Resistant Infections

Numerous studies have demonstrated this compound's effectiveness against various resistant bacterial strains:

- Multidrug-Resistant Tuberculosis (MDR-TB) : A randomized controlled trial involving 65 patients with extensively drug-resistant tuberculosis (XDR-TB) showed that this compound significantly improved sputum culture conversion rates to 78.8% compared to 37.6% in the control group (p<0.001). The treatment success rate was also higher at 69.7% versus 34.4% (p=0.004) .

- Methicillin-Resistant Staphylococcus aureus (MRSA) : In a systematic review comparing this compound with vancomycin for MRSA bacteremia, it was found that this compound provided superior tissue penetration and was effective as salvage therapy for persistent infections .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it can lead to significant adverse effects, particularly with prolonged use:

- Hematologic Toxicity : Adverse events such as anemia and leukopenia were reported in approximately 81.8% of patients treated with this compound for XDR-TB . Most adverse effects resolved after dosage adjustment.

- Neuropathy : Peripheral neuropathy is another concern associated with long-term use, necessitating careful monitoring of patients on extended treatment regimens .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound, suggesting it can suppress pro-inflammatory cytokine production in immune cells. This effect may help mitigate inflammatory responses during infections, although further research is needed to elucidate the underlying mechanisms .

Comparative Efficacy Data

The following table summarizes key findings from studies comparing this compound with other treatments:

| Study Focus | Treatment Group | Success Rate (%) | Control Group | Success Rate (%) | p-value |

|---|---|---|---|---|---|

| XDR-TB Treatment | Linezolid | 69.7 | Control | 34.4 | 0.004 |

| MRSA Bacteremia | Linezolid | 66.4 | Vancomycin | 68.1 | NS |

| Nosocomial Pneumonia | Linezolid | 67.9 | Vancomycin | 71.8 | NS |

NS = Not Significant

Case Studies and Clinical Applications

- Case Study on XDR-TB : A patient with a history of pulmonary TB and multiple treatment failures was treated with this compound as part of a combination therapy regimen. After six months, the patient achieved negative sputum cultures and significant clinical improvement.

- MRSA Infection Management : In a cohort study involving patients with complicated skin infections due to MRSA, those treated with this compound had higher rates of clinical cure compared to those receiving standard therapies.

特性

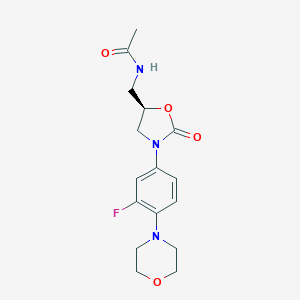

IUPAC Name |

N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275723 | |

| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872992-20-6 | |

| Record name | R-Linezolid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872992206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-LINEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H12RJ0A6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Beyond its established antibacterial activity, is there potential for (R)-Linezolid to be repurposed for other viral infections like COVID-19?

A1: While this compound is primarily recognized for its activity against vancomycin-resistant Enterococcus faecium infections [], research exploring its potential against SARS-CoV-2 is underway. Although specific findings were not detailed in the provided abstract [], studies investigating the "potential activity of this compound against SARS-CoV-2 using electronic and molecular docking" suggest ongoing efforts to explore its antiviral applications. This area requires further research to determine if this compound demonstrates viable antiviral activity and if it can be developed into a treatment option for COVID-19.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。